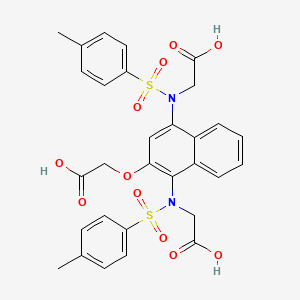![molecular formula C9H4Cl6O4 B12386629 (1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)
(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[221]hept-5-ene-2,3-dicarboxylic acid is a chlorinated bicyclic compound with significant interest in various scientific fields This compound is known for its unique structure, which includes six chlorine atoms and a bicycloheptene framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the chlorination of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the bicyclic framework. Common reagents used in this synthesis include chlorine gas and various chlorinating agents.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient chlorination.
化学反応の分析
Types of Reactions
(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated bicyclic compounds.
科学的研究の応用
Chemistry
In chemistry, (1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activity. Researchers are investigating its effects on various biological systems, including its potential as an antimicrobial or antiviral agent.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its unique chemical properties may make it useful in developing new drugs or treatments.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its chlorinated structure provides unique properties that are valuable in various industrial applications.
作用機序
The mechanism of action of (1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Unique due to its high degree of chlorination and bicyclic structure.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Lacks the chlorination, making it less reactive in certain contexts.
Hexachlorocyclopentadiene: Another chlorinated compound but with a different ring structure.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and its bicyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C9H4Cl6O4 |
|---|---|
分子量 |
388.8 g/mol |
IUPAC名 |
(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H4Cl6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-2H,(H,16,17)(H,18,19)/t1-,2?,7?,8-/m1/s1 |
InChIキー |
DJKGDNKYTKCJKD-FRSGZLMNSA-N |
異性体SMILES |
[C@@H]1(C([C@]2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O |
正規SMILES |
C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)









